1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound that features a combination of pyridine, indoline, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Core: Starting from an appropriate indole derivative, the indoline core can be synthesized through reduction or other functional group transformations.
Pyridine Substitution: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Trifluoromethylphenyl Group Addition: The trifluoromethylphenyl group can be added through a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation or coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group, which could affect its reactivity and biological activity.
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-methylphenyl)propan-1-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-chlorophenyl)propan-1-one: Features a chlorine atom, which could influence its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one imparts unique electronic and steric properties, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O/c24-23(25,26)20-5-1-16(2-6-20)3-8-22(29)28-14-11-19-15-18(4-7-21(19)28)17-9-12-27-13-10-17/h1-2,4-7,9-10,12-13,15H,3,8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROQSMXLURGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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